In-depth Technical Guide: Physical Properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
In-depth Technical Guide: Physical Properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a polyol of significant interest in the field of atmospheric chemistry. It is recognized as a key marker compound for secondary organic aerosols (SOAs) formed from the photo-oxidation of isoprene, a volatile organic compound emitted in large quantities by vegetation. Understanding the physical properties of this tetrol is crucial for accurately modeling its phase state, water uptake, and overall impact on aerosol particle properties and climate. This guide provides a comprehensive overview of the known physical characteristics of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, detailed experimental protocols for property determination, and a visualization of its atmospheric formation pathway.
Physicochemical Properties
(2R,3R)-2-methylbutane-1,2,3,4-tetrol is a highly viscous liquid at room temperature, which precludes the determination of a sharp melting point. Instead, its transition from a liquid to a solid amorphous state is characterized by a glass transition temperature (T_g).
Experimental Data
The primary experimental data available for the physical state of 2-methylbutane-1,2,3,4-tetrol isomers comes from studies on isoprene-derived secondary organic aerosols.
Table 1: Experimental Glass Transition Temperatures of 2-methylbutane-1,2,3,4-tetrol Diastereomers
| Diastereomer | Glass Transition Temperature (T_g) in Kelvin (K) |
| rac-(2R,3R)-tetraol | 245 K |
| rac-(2S,3R)-tetraol | 238 K |
Note: The data pertains to the racemic mixtures of the diastereomers.
Computed Physical Properties
For properties that have not been experimentally determined, computed values from reputable databases such as PubChem provide useful estimates.
Table 2: Computed Physical and Chemical Properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₄ | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| XLogP3 | -2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Disclaimer: The data in Table 2 are computationally generated and have not been experimentally verified.
Experimental Protocols
Synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol
A detailed synthesis protocol for the racemic mixture of (2R,3R)-2-methylbutane-1,2,3,4-tetrol has been described in the literature. The synthesis involves the following key steps:
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Starting Material : The synthesis typically starts from (Z)-methylbut-2-enedioic acid (citraconic acid).
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Diesterification : The diacid is converted to its corresponding diester.
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Syn-dihydroxylation : The diester undergoes syn-dihydroxylation using an oxidizing agent such as potassium osmate (K₂OsO₂(OH)₄) in the presence of a co-oxidant like N-methylmorpholine-N-oxide (NMO). This step creates the diol with the desired stereochemistry.
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Reduction : The diol is then reduced, for example with lithium aluminium hydride (LiAlH₄), to yield the final tetrol.
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Purification : Purification can be achieved through the formation of acetonide derivatives, followed by deprotection.
Determination of Glass Transition Temperature
The glass transition temperature (T_g) is a key parameter for amorphous solids and viscous liquids.
Methodology: Differential Scanning Calorimetry (DSC)
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Sample Preparation : A small amount of the purified, dried sample (typically 3-10 mg) is hermetically sealed in an aluminum DSC pan.
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Instrumentation : A differential scanning calorimeter is used. The instrument measures the difference in heat flow between the sample and an empty reference pan as a function of temperature.
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Thermal Program :
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The sample is cooled from room temperature to a temperature well below the expected T_g (e.g., down to 173 K) at a controlled rate (e.g., 10 K/min).
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The sample is then heated at the same controlled rate through the glass transition region.
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Data Analysis : The glass transition is observed as a step-like change in the heat flow signal. The T_g is typically determined as the midpoint of this transition.
Viscosity Measurement for Highly Viscous Liquids
While specific viscosity data for (2R,3R)-2-methylbutane-1,2,3,4-tetrol is not available, the following protocol outlines a general method for such polyols.
Methodology: Rotational Viscometry
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Instrumentation : A rotational viscometer or rheometer equipped with a suitable measuring geometry (e.g., cone-plate or parallel-plate) is used.
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Sample Loading : A sufficient amount of the liquid sample is placed on the lower plate of the viscometer.
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Temperature Control : The sample is allowed to equilibrate to the desired measurement temperature (e.g., 298 K) using a Peltier or fluid-based temperature control system.
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Measurement : The upper geometry is lowered to a defined gap. A rotational shear is applied to the sample, and the resulting torque is measured. The viscosity is calculated from the shear stress and shear rate.
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Data Collection : Measurements can be performed over a range of shear rates to assess if the fluid is Newtonian or non-Newtonian.
Solubility Determination
The solubility of polyols is a critical parameter. A general protocol for its determination is provided below.
Methodology: Equilibrium Solubility Method
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System Preparation : An excess amount of (2R,3R)-2-methylbutane-1,2,3,4-tetrol is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
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Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
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Sample Analysis : A known volume of the clear, saturated supernatant is carefully removed. The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as:
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Gravimetric analysis : The solvent is evaporated, and the mass of the remaining solute is measured.
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Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the solute concentration.
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Calculation : The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Visualization of Pathways and Workflows
Atmospheric Formation Pathway
(2R,3R)-2-methylbutane-1,2,3,4-tetrol is formed in the atmosphere through a series of reactions starting from isoprene. The following diagram illustrates a simplified representation of this chemical pathway.
Caption: Atmospheric formation of 2-methylbutane-1,2,3,4-tetrol.
Experimental Workflow for T_g Determination
The following diagram outlines the key steps in the experimental determination of the glass transition temperature (T_g) using Differential Scanning Calorimetry (DSC).
Caption: Workflow for T_g determination by DSC.
